molecular formula C12H15NS B4888908 3,3-dimethyl-1-(methylthio)-3,4-dihydroisoquinoline CAS No. 132628-97-8

3,3-dimethyl-1-(methylthio)-3,4-dihydroisoquinoline

Cat. No.: B4888908
CAS No.: 132628-97-8
M. Wt: 205.32 g/mol
InChI Key: IAYIROUIYOEEAO-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-(methylthio)-3,4-dihydroisoquinoline is an organic compound belonging to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by the presence of a methylthio group and two methyl groups attached to the isoquinoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-dimethyl-1-(methylthio)-3,4-dihydroisoquinoline typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as isoquinoline derivatives and methylthio reagents.

    Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to facilitate the formation of the desired product.

    Purification: After the reaction, the product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the methylthio group is oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as dihydroisoquinoline derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products:

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Dihydroisoquinoline derivatives.

    Substitution Products: Various substituted isoquinoline derivatives.

Scientific Research Applications

3,3-Dimethyl-1-(methylthio)-3,4-dihydroisoquinoline has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and pharmaceuticals.

    Biological Studies: It is used in research to understand its interactions with biological targets and its effects on cellular processes.

    Industrial Applications: The compound is explored for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,3-dimethyl-1-(methylthio)-3,4-dihydroisoquinoline involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological processes.

    Pathways Involved: It can modulate signaling pathways, such as those related to cell proliferation, apoptosis, and inflammation, leading to its observed biological effects.

Comparison with Similar Compounds

    3,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline: Another compound with a similar structure but different functional groups.

    3,3-Dimethyl-1-butanol: A structurally related compound with different chemical properties.

Uniqueness: 3,3-Dimethyl-1-(methylthio)-3,4-dihydroisoquinoline is unique due to the presence of the methylthio group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its specific structural features make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3,3-dimethyl-1-methylsulfanyl-4H-isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NS/c1-12(2)8-9-6-4-5-7-10(9)11(13-12)14-3/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAYIROUIYOEEAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=CC=CC=C2C(=N1)SC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40385964
Record name Isoquinoline, 3,4-dihydro-3,3-dimethyl-1-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40385964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132628-97-8
Record name Isoquinoline, 3,4-dihydro-3,3-dimethyl-1-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40385964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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